molecular formula C16H12Cl2N2O3S B3015448 N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-37-5

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B3015448
CAS No.: 895443-37-5
M. Wt: 383.24
InChI Key: NPMPSFPCCGIJFX-UHFFFAOYSA-N
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Description

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

, compounds with similar structures have been shown to inhibit the COX enzymes. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively . By inhibiting COX enzymes, the compound can reduce the production of these inflammatory mediators.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to anti-inflammatory and analgesic effects . This could potentially make N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide useful in the treatment of conditions characterized by inflammation and pain.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of dimethoxy groups on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMPSFPCCGIJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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